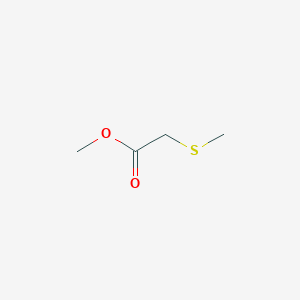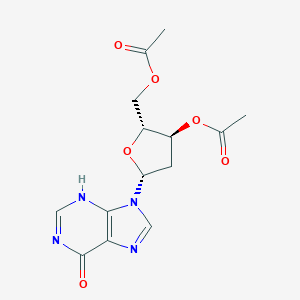
3',5'-Di-O-Acetyl-2'-Desoxyadenosin
Übersicht
Beschreibung
3’,5’-Di-o-acetyl-2’-deoxyadenosine is a derivative of 2’-deoxyadenosine, a nucleoside component of DNA. This compound is characterized by the acetylation of the hydroxyl groups at the 3’ and 5’ positions of the deoxyribose sugar. The acetylation enhances the compound’s stability and modifies its chemical properties, making it useful in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
3’,5’-Di-o-acetyl-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA structure and function, as well as in the development of nucleoside analogs for therapeutic purposes.
Medicine: Investigated for its potential use in antiviral and anticancer therapies, particularly as a prodrug that can be converted to active nucleoside analogs in vivo.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
Target of Action
The primary target of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is the DNA in cells . The compound interacts with the DNA, particularly when exposed to UV light in the presence of uric acid .
Mode of Action
3’,5’-Di-O-acetyl-2’-deoxyadenosine reacts with UV light at wavelengths longer than 300 nm in the presence of uric acid . This reaction generates several products . The major products include spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides .
Biochemical Pathways
The compound’s interaction with DNA under UV light in the presence of uric acid leads to the generation of several products . These products are part of the biochemical pathways that result in DNA damage . The damage is mediated by sunlight and can lead to mutations if it occurs in the DNA of skin cells .
Pharmacokinetics
The compound’s reactions under uv light suggest that its bioavailability may be influenced by exposure to sunlight and the presence of uric acid .
Result of Action
The result of the action of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is the generation of several products that can cause DNA damage . This damage can lead to mutations, particularly in skin cells . Therefore, the compound’s action has genotoxic effects .
Action Environment
The action of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is influenced by environmental factors such as sunlight and the presence of uric acid . Sunlight exposure increases the compound’s reactivity, leading to the generation of products that can cause DNA damage . Uric acid, which is present in various cells and body fluids, acts as a photosensitizer of the compound’s reactions .
Biochemische Analyse
Biochemical Properties
The 3’,5’-Di-o-acetyl-2’-deoxyadenosine has been found to react with UV light at wavelengths longer than 300 nm in the presence of uric acid, generating several products . These products were separated by HPLC and identified by comparing UV and MS spectra of the products with previously reported values .
Cellular Effects
The reactions of 3’,5’-Di-o-acetyl-2’-deoxyadenosine with UV light in the presence of uric acid can cause DNA damage to dGuo and dAdo sites mediated by sunlight . If these damages occur in DNA of skin cells, mutations may arise .
Molecular Mechanism
The molecular mechanism of 3’,5’-Di-o-acetyl-2’-deoxyadenosine involves its reaction with UV light in the presence of uric acid . The major products of this reaction were spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides .
Temporal Effects in Laboratory Settings
The effects of 3’,5’-Di-o-acetyl-2’-deoxyadenosine over time in laboratory settings are yet to be fully understood. It has been observed that each reaction of this compound with UV light at wavelengths longer than 300 nm in the presence of uric acid generated several products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-o-acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method is the reaction of 2’-deoxyadenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the 3’ and 5’ positions.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Di-o-acetyl-2’-deoxyadenosine may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Di-o-acetyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine.
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: 2’-Deoxyadenosine
Oxidation: Various oxidized derivatives of 2’-deoxyadenosine
Substitution: Nucleoside derivatives with different functional groups replacing the acetyl groups
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,5’-Di-o-acetyl-2’-deoxyguanosine
- 3’,5’-Di-o-acetyl-2’-deoxycytidine
- 3’,5’-Di-o-acetyl-2’-deoxythymidine
Uniqueness
3’,5’-Di-o-acetyl-2’-deoxyadenosine is unique due to its specific acetylation pattern, which enhances its stability and modifies its chemical properties. Compared to other acetylated nucleosides, it has distinct applications in the synthesis of nucleoside analogs and in studies of DNA structure and function. Its potential use as a prodrug in antiviral and anticancer therapies also sets it apart from similar compounds.
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVQALFRSDINB-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



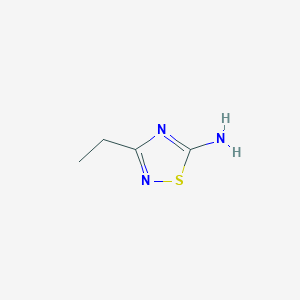
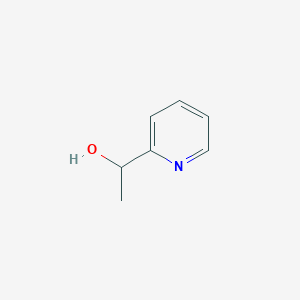
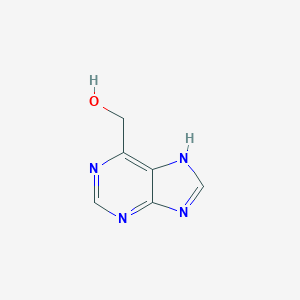
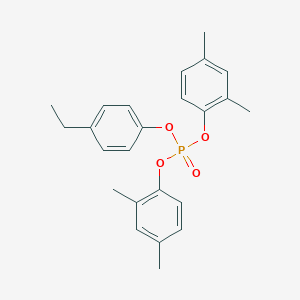
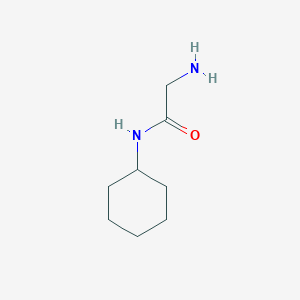
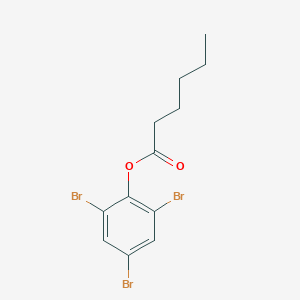
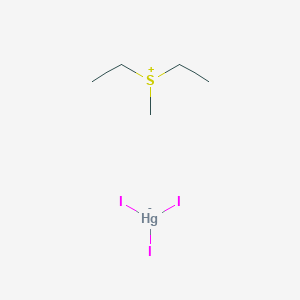
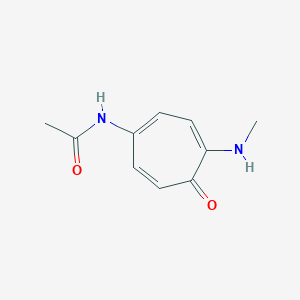
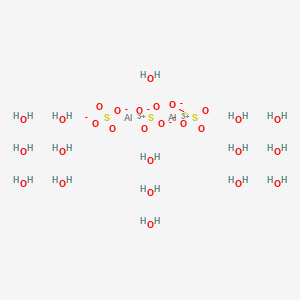
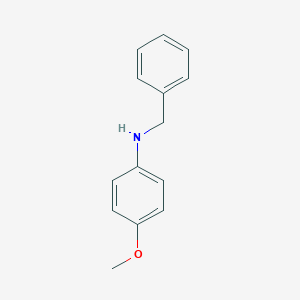
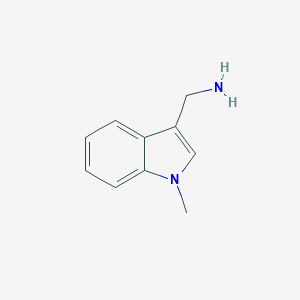
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-](/img/structure/B103808.png)
